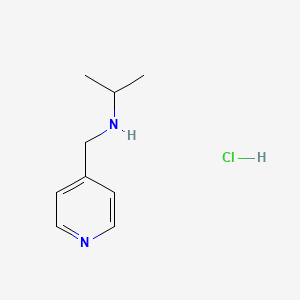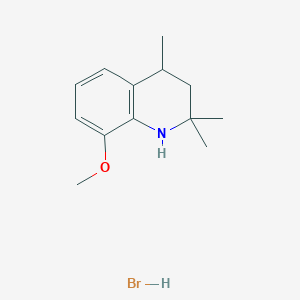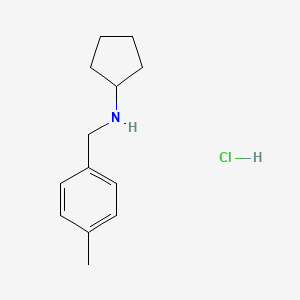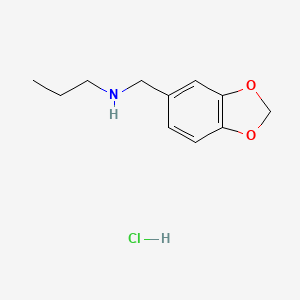amine hydrochloride CAS No. 160676-84-6](/img/structure/B6319741.png)
[(4-Methoxyphenyl)methyl](prop-2-en-1-yl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Methoxyphenyl)methylamine hydrochloride” is a biochemical compound used for proteomics research . It has a molecular formula of C11H15NO and a molecular weight of 177.24 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Methoxyphenyl)methylamine hydrochloride” such as melting point, boiling point, solubility, and stability are not available in the current resources .Wissenschaftliche Forschungsanwendungen
[(4-Methoxyphenyl)methyl](prop-2-en-1-yl)amine hydrochloride hydrochloride has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various pharmaceuticals and other compounds. It is also used in the synthesis of chiral compounds, which are important in the development of new drugs. In addition, this compound hydrochloride has been used to study the effects of various drugs on the nervous system.
Wirkmechanismus
Target of Action
The primary target of (4-Methoxyphenyl)methylamine hydrochloride is Monoamine Oxidase (MAO) . MAO is an enzyme that catalyzes the oxidation of monoamines, which are neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, this compound can increase the levels of these neurotransmitters in the brain.
Mode of Action
(4-Methoxyphenyl)methylamine hydrochloride inhibits the MAO-catalyzed deamination of both tyramine and tryptamine . Deamination is a process that removes an amine group from a molecule. Inhibiting this process prevents the breakdown of monoamine neurotransmitters and thereby increases their availability.
Biochemical Pathways
The inhibition of MAO leads to an increase in the levels of monoamine neurotransmitters in the brain. This can affect various biochemical pathways. For instance, it can inhibit the activation of STAT3, a transcription factor, through the MAO-B and MAPK pathway . This can lead to anti-inflammatory effects and attenuation of dopaminergic neurodegeneration .
Pharmacokinetics
It is known that the compound is a liquid at room temperature . Its predicted melting point is 45.99° C, and its predicted boiling point is 265.5° C at 760 mmHg . The compound has a predicted density of 1.0 g/mL and a refractive index of n 20D 1.51 .
Result of Action
The inhibition of MAO by (4-Methoxyphenyl)methylamine hydrochloride can lead to an increase in the levels of monoamine neurotransmitters in the brain. This can result in various effects, such as mood elevation in the case of increased serotonin levels. The compound’s inhibition of STAT3 activation can also lead to anti-inflammatory effects and attenuation of dopaminergic neurodegeneration .
Action Environment
The action of (4-Methoxyphenyl)methylamine hydrochloride can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is a liquid at room temperature . Other factors, such as pH and the presence of other substances, could also potentially influence the compound’s action, efficacy, and stability.
Vorteile Und Einschränkungen Für Laborexperimente
[(4-Methoxyphenyl)methyl](prop-2-en-1-yl)amine hydrochloride hydrochloride has several advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize, which makes it a convenient reagent for use in lab experiments. Another advantage is that it is relatively stable under normal storage conditions. However, there are some limitations to using this compound hydrochloride in lab experiments. It is not very soluble in water, which can make it difficult to work with. Additionally, it is not very stable in the presence of light or heat, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving [(4-Methoxyphenyl)methyl](prop-2-en-1-yl)amine hydrochloride hydrochloride. One potential direction is to further explore its effects on the nervous system and its potential therapeutic applications. Additionally, further research could be done to explore its potential use in the synthesis of chiral compounds and other pharmaceuticals. Additionally, more research could be done to explore its potential anti-inflammatory and anti-oxidative effects. Finally, research could be done to explore its potential use in the metabolism of fatty acids and glucose.
Synthesemethoden
[(4-Methoxyphenyl)methyl](prop-2-en-1-yl)amine hydrochloride hydrochloride can be synthesized by reacting 4-methoxyphenylmethyl prop-2-en-1-yl amine with hydrochloric acid. The reaction proceeds in two steps. First, the amine reacts with the hydrochloric acid to form an amine hydrochloride salt which is the this compound hydrochloride. In the second step, the salt is heated to form the desired product.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-3-8-12-9-10-4-6-11(13-2)7-5-10;/h3-7,12H,1,8-9H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPYOSQQDUIWDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC=C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
160676-84-6 |
Source


|
| Record name | Benzenemethanamine, 4-methoxy-N-2-propen-1-yl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160676-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride](/img/structure/B6319665.png)




![Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B6319717.png)


![{[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride](/img/structure/B6319736.png)
amine hydrochloride](/img/structure/B6319748.png)
![(Butan-2-yl)[(4-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319764.png)
![(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319771.png)
amine hydrochloride](/img/structure/B6319782.png)